2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone
CAS No.: 686744-01-4
Cat. No.: VC6259192
Molecular Formula: C21H21FN2O4S
Molecular Weight: 416.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 686744-01-4 |
|---|---|
| Molecular Formula | C21H21FN2O4S |
| Molecular Weight | 416.47 |
| IUPAC Name | 2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C21H21FN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2 |
| Standard InChI Key | YEXPUJWXPCEMMP-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone, delineates its structure:
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A 1H-indole core substituted at the 1-position with a 4-fluorobenzyl group.
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A sulfonyl (-SO₂-) bridge at the indole’s 3-position, linked to a morpholinoethanone moiety.
This architecture combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting neurological receptors .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂FN₂O₄S |
| Molecular Weight | 441.49 g/mol |
| Key Functional Groups | Indole, sulfonyl, morpholine |
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis protocols for this compound are documented, its structure suggests a multi-step route:
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Indole Functionalization: Alkylation of indole at the 1-position with 4-fluorobenzyl bromide.
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Sulfonylation: Reaction with chlorosulfonic acid or a sulfonyl chloride derivative to introduce the -SO₂- group at the 3-position.
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Morpholinoethanone Coupling: Attachment of the morpholinoethanone moiety via nucleophilic substitution or amide bond formation.
Analogous syntheses for indole sulfonamides, such as FUB-144 (a Schedule I cannabinoid), highlight the use of anhydrous conditions and catalysts like triethylamine for sulfonylation .
Predicted Physicochemical Properties
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Solubility: Moderate lipophilicity due to the fluorobenzyl and morpholine groups, suggesting poor aqueous solubility but permeability across lipid membranes.
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Stability: The sulfonyl group may confer resistance to enzymatic degradation, as seen in sulfonamide-based pharmaceuticals .
Pharmacological Profile and Target Prediction
Structural Analog Insights
The compound shares structural motifs with synthetic cannabinoids (e.g., FUB-144) and kinase inhibitors:
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FUB-144: A CB1/CB2 receptor agonist with a 4-fluorobenzyl-indole scaffold . The sulfonyl group in the target compound may alter receptor binding kinetics.
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Morpholinoethanone: Present in PI3K/mTOR inhibitors, suggesting potential kinase modulation.
Table 2: Hypothesized Biological Targets
| Target Class | Example Receptor | Probable Interaction |
|---|---|---|
| Cannabinoid Receptors | CB1/CB2 | Competitive inhibition/agonism |
| Protein Kinases | PI3K, AKT | ATP-binding site interference |
Research Gaps and Future Directions
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Target Validation: In vitro assays to confirm affinity for CB1/CB2 or kinase targets.
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ADME Studies: Pharmacokinetic profiling to assess bioavailability and metabolic pathways.
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Structural Optimization: Modifying the sulfonyl or morpholino groups to enhance selectivity.
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